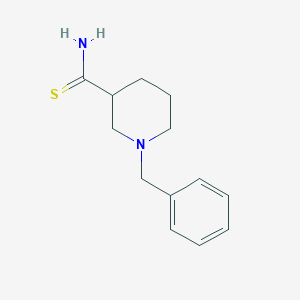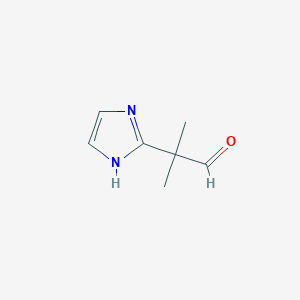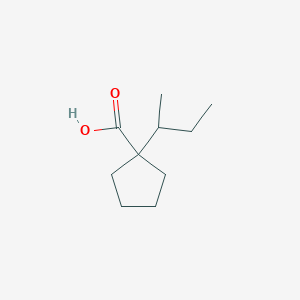
2-(3-Chloro-5-fluorophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7ClFNS. It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethanethioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)ethanethioamide typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with thioacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethanethioamide group can be oxidized to the corresponding sulfoxide or sulfone, and reduced to the corresponding amine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions
Major Products Formed
Substitution: Products include derivatives with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)ethanethioamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is investigated for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-fluorophenyl)ethanethioamide
- 2-(3-Chloro-5-bromophenyl)ethanethioamide
- 2-(3-Chloro-5-methylphenyl)ethanethioamide
Uniqueness
2-(3-Chloro-5-fluorophenyl)ethanethioamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which influences its chemical reactivity and biological activity. The combination of these substituents provides a balance of electronic effects that can be fine-tuned for specific applications .
Properties
Molecular Formula |
C8H7ClFNS |
|---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
2-(3-chloro-5-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H7ClFNS/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H2,11,12) |
InChI Key |
SLCOJXBBTQRVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


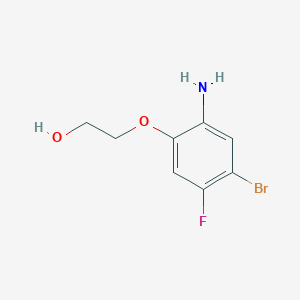

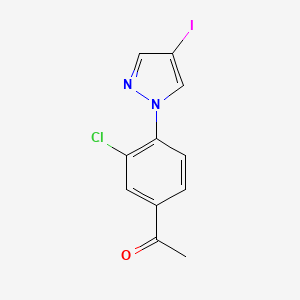
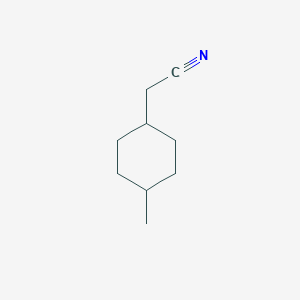
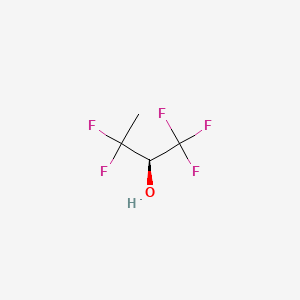
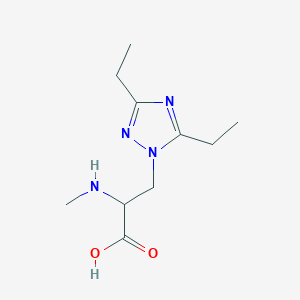
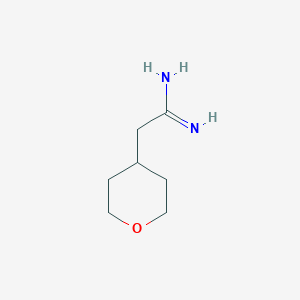
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
